molecular formula C21H15ClN2O3 B2472724 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide CAS No. 922110-26-7

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide

Cat. No.: B2472724
CAS No.: 922110-26-7
M. Wt: 378.81
InChI Key: XIBYBVAKXSGVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide is a dibenzo-oxazepine derivative featuring a 1,4-oxazepine core (oxygen and nitrogen atoms in the seven-membered ring) with an 8-chloro substituent and a 4-methylbenzamide group at position 2.

Properties

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3/c1-12-2-4-13(5-3-12)20(25)23-15-7-9-18-16(11-15)21(26)24-17-10-14(22)6-8-19(17)27-18/h2-11H,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBYBVAKXSGVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to the dibenzo[b,f][1,4]oxazepine class and features a unique structure that may confer various pharmacological properties. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Molecular Characteristics

  • Molecular Formula : C19_{19}H16_{16}ClN2_{2}O2_{2}
  • Molecular Weight : 348.80 g/mol
  • CAS Number : 922083-93-0

The compound's structure includes a dibenzo oxazepine core with chlorinated and oxo functional groups, which may influence its reactivity and biological interactions.

This compound has been investigated for several biological activities, including:

  • Neuroleptic Effects : The compound has shown potential as a neuroleptic agent, which may be beneficial in treating psychiatric disorders.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.
  • Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

In Vitro Studies

Recent studies have focused on the compound's effects on various cell lines:

  • Cell Viability Assays : The compound demonstrated significant cytoprotective effects against induced cell death in pancreatic β-cells under endoplasmic reticulum (ER) stress conditions. The EC50_{50} value was reported at approximately 0.1 μM, indicating high potency in protecting against ER stress-induced apoptosis .
CompoundMaximal Activity (%)EC50_{50} (μM)
This compound100%0.1 ± 0.01

Case Study 1: Neuroprotective Effects

In a controlled study assessing neuroprotective effects, this compound was administered to neuronal cell cultures subjected to oxidative stress. Results indicated a marked increase in cell viability compared to untreated controls, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Case Study 2: Anti-inflammatory Response

Another study evaluated the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant reduction in pro-inflammatory cytokine release (e.g., TNF-alpha and IL-6), supporting the hypothesis that this compound can modulate inflammatory responses effectively.

Synthesis Pathways

The synthesis of this compound involves several key steps:

  • Formation of the Dibenzo[b,f][1,4]oxazepine Core : This is achieved through cyclization of suitable precursors under acidic or basic conditions.
  • Chlorination : Chlorine is introduced at the 8-position using chlorinating agents such as thionyl chloride.
  • Oxidation : The ketone group at the 11-position is formed via oxidation reactions using reagents like potassium permanganate.

Synthetic Route Overview

StepReaction TypeReagents
1CyclizationAcidic/Basic Conditions
2ChlorinationThionyl Chloride
3OxidationPotassium Permanganate

Scientific Research Applications

Structural Characteristics

The compound features a dibenzo[b,f][1,4]oxazepine core with various substituents that enhance its biological activity. The presence of the chloro group at the 8-position and the oxo group at the 11-position contribute to its reactivity and interaction with biological targets. Understanding its structure is crucial for elucidating its mechanisms of action and potential therapeutic effects.

Medicinal Chemistry Applications

  • Antipsychotic Activity :
    • Compounds similar to N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide have been studied for their effects on dopamine receptors. Research indicates that modifications in the dibenzo oxazepine structure can influence binding affinity and selectivity towards these receptors, suggesting potential use in treating schizophrenia and other psychotic disorders .
  • Antidepressant Properties :
    • The compound's interaction with serotonin receptors may also position it as a candidate for antidepressant therapies. Studies have shown that oxazepine derivatives can modulate serotonin levels in the brain, providing a pathway for developing new antidepressant medications .
  • Anti-inflammatory Effects :
    • Preliminary studies indicate that this compound may exhibit anti-inflammatory properties by inhibiting specific inflammatory pathways. This could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Synthetic Routes

The synthesis of this compound involves several key steps:

  • Formation of the Dibenzo[b,f][1,4]oxazepine Core :
    • Cyclization of suitable precursors under acidic or basic conditions.
  • Chlorination :
    • Introduction of chlorine using agents like thionyl chloride.
  • Oxidation :
    • The ketone functionality is introduced through oxidation reactions.
  • Amidation :
    • Coupling with benzoyl chloride to form the final product .

Potential Industrial Applications

The unique properties of this compound may extend to industrial applications:

  • Pharmaceutical Development :
    • Its potential as a lead compound in drug discovery programs targeting neurological disorders.
  • Chemical Synthesis :
    • Utilization in synthetic organic chemistry for creating complex molecular architectures due to its reactive functional groups.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Reacts with concentrated HCl (6M) at reflux (~110°C) to yield 4-methylbenzoic acid and the corresponding amine derivative.

  • Basic hydrolysis : Treatment with NaOH (2M) at 80°C produces sodium 4-methylbenzoate and the free amine.

Key data :

ConditionReagentsProductsYield (%)
Acidic (HCl)6M HCl, 110°C4-Methylbenzoic acid + Amine derivative72–85
Basic (NaOH)2M NaOH, 80°CSodium 4-methylbenzoate + Amine65–78

Nucleophilic Substitution at Chloro Site

The chloro substituent at position 8 participates in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the adjacent oxazepinone ring :

  • With amines : Reacts with primary amines (e.g., methylamine) in DMF at 120°C to form substituted aryl amines.

  • With thiols : Treatment with thiophenol in the presence of K2CO3 yields thioether derivatives.

Example reaction :
Cl+NH2RNHR+HCl\text{Cl} + \text{NH}_2\text{R} \rightarrow \text{NHR} + \text{HCl}

Oxidation of Methyl Group

The 4-methyl group on the benzamide moiety is susceptible to oxidation:

  • Strong oxidants : KMnO4 in acidic conditions converts the methyl group to a carboxylic acid.

  • Mild oxidants : CrO3 in acetic acid selectively oxidizes the methyl group to a ketone.

Critical observation : Over-oxidation can occur with prolonged reaction times, leading to decarboxylation.

Electrophilic Aromatic Substitution

The electron-rich dibenzo[b,f]oxazepin core undergoes electrophilic substitution:

  • Nitration : HNO3/H2SO4 introduces nitro groups at positions 3 and 9 .

  • Sulfonation : Fuming H2SO4 adds sulfonic acid groups at position 4.

Regioselectivity : Directed by the oxazepinone’s electron-withdrawing effects, substitutions occur meta to the carbonyl group .

Reductive Transformations

  • Amide reduction : LiAlH4 reduces the amide to a secondary amine, though this requires careful temperature control (0–5°C) to avoid over-reduction.

  • Nitro group reduction : Catalytic hydrogenation (H2/Pd-C) converts nitro derivatives to amines .

Cyclization Reactions

Under dehydrating conditions (e.g., PPA, 150°C), the compound forms fused heterocycles via intramolecular cyclization :
AmideQuinazolinone derivative\text{Amide} \rightarrow \text{Quinazolinone derivative}

Stability Under Thermal and Photolytic Conditions

  • Thermal degradation : Decomposes above 250°C, releasing CO and NH3.

  • Photolysis : UV light (254 nm) induces cleavage of the oxazepin ring, forming benzophenone-like fragments.

Comparative Reactivity Table

Reaction TypeReagents/ConditionsPrimary ProductByproducts
Amide hydrolysis6M HCl, reflux4-Methylbenzoic acidNH3
SNAr with methylamineDMF, 120°C8-Methylamino derivativeHCl
Methyl oxidationKMnO4, H2SO4, 80°C4-CarboxybenzamideCO2
NitrationHNO3/H2SO4, 0°C3,9-Dinitro derivativeH2O

Mechanistic Insights

  • The chloro group’s activation for SNAr is attributed to resonance stabilization by the oxazepinone’s carbonyl group .

  • Oxidation of the methyl group proceeds via a radical intermediate, as evidenced by ESR studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Key Differences :

  • Oxazepine vs. Thiazepine : The target compound contains a 1,4-oxazepine core, while analogs like ML304 () and compounds in –3, 7, and 9–11 feature 1,4-thiazepine (sulfur instead of oxygen). Thiazepine derivatives generally exhibit greater electron-withdrawing effects and altered conformational flexibility, impacting receptor affinity and metabolic stability. For example, ML304, a thiazepine carboxamide, shows an IC50 of 190 nM against an unspecified target, whereas oxazepine derivatives may display different potency profiles due to reduced ring strain and polarity .

Substituent Modifications

Position 8 Substituents
  • Chloro (Target Compound) : The 8-chloro group enhances lipophilicity and may improve membrane permeability compared to unsubstituted analogs (e.g., compound 29 in ) .
  • Methyl/Methoxy : Compounds like N-(8-Methyl-11-oxo-...)-4-(trifluoromethyl)benzamide () and 10-Ethyl-N-(4-methoxyphenyl)-... () demonstrate that electron-donating groups (methyl, methoxy) at position 8 reduce steric hindrance but may decrease binding affinity in hydrophobic pockets .
Benzamide Group Variations
  • 4-Methylbenzamide (Target Compound): The 4-methyl group balances solubility and lipophilicity.
  • Sulfonamide vs. Benzamide : Compounds like N-(10-acetyl-...)-4-methylbenzenesulfonamide () replace the benzamide with a sulfonamide, altering hydrogen-bonding capacity and pharmacokinetics .

Physicochemical Properties

Property Target Compound ML304 (Thiazepine) 10-Ethyl-N-(4-methoxyphenyl)-... (29)
Core Heteroatoms O, N S, N S, N
LogP (Estimated) ~3.5 (high) ~3.2 ~2.8
Solubility (aq.) Low Moderate Moderate
Metabolic Stability Moderate (Cl) High (S-oxidation) Low (methoxy)

Preparation Methods

Reaction Components and Conditions

  • Substrates :
    • 4-Chloro-3-nitrobenzonitrile (8a) : Serves as the nitro-bearing electrophilic component, providing the 8-chloro substituent in the final product.
    • N-(2-Hydroxyphenyl)-4-methylbenzamide (9) : The salicylamide derivative acts as the nucleophilic partner, contributing the 2-position benzamide group.
  • Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C.

The reaction mechanism initiates with the displacement of the nitro group in 8a by the phenolic oxygen of 9 , forming an intermediate ether. Subsequent intramolecular attack by the amide nitrogen onto the adjacent carbon results in cyclization, expelling nitrite and yielding the tricyclic oxazepinone core.

Optimization and Yield

  • Temperature : Elevated temperatures (≥80°C) are critical to overcome the activation energy of the SNAr step.
  • Solvent : Anhydrous DMF ensures solubility of both aromatic substrates and facilitates deprotonation by K₂CO₃.
  • Yield : Comparable dibenzoxazepinones synthesized via this method report yields of 65–85%, contingent on the purity of starting materials and exclusion of moisture.

Integrated Synthesis Pathway

Combining the above strategies, the most efficient route to N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)-4-methylbenzamide involves:

Stepwise Procedure

  • Denitrocyclization :

    • React 4-chloro-3-nitrobenzonitrile (8a) with N-(2-hydroxyphenyl)-4-methylbenzamide in DMF/K₂CO₃ at 80°C for 12–18 hours.
    • Isolate the crude product via filtration and purify by recrystallization from acetone/water.
  • Purification :

    • Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials and byproducts.
  • Characterization :

    • ¹H NMR : Key signals include a singlet for the 11-oxo group (δ 10.2 ppm) and aromatic protons integrating for the dibenzoxazepine and benzamide moieties.
    • MS (ESI) : Molecular ion peak at m/z 423.1 [M+H]⁺.

Critical Analysis of Methodologies

Method Advantages Limitations
Denitrocyclization High yield (65–85%); single-step core formation Requires anhydrous conditions; nitro precursor synthesis
Post-cyclization chlorination Flexibility in introducing substituents Lower regioselectivity; multiple steps
Acylation of amine Broad substrate scope for R groups Requires nitro reduction step

The denitrocyclization route stands out for its convergence and efficiency, whereas post-functionalization offers modularity for structural variants.

Q & A

Q. What are the critical steps in synthesizing N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide?

The synthesis typically involves:

  • Core structure formation : Constructing the dibenzo[b,f][1,4]oxazepine core via cyclization reactions, often requiring precise temperature control (e.g., reflux conditions) and catalysts like titanium tetrachloride for lactam formation .
  • Functionalization : Introducing the 4-methylbenzamide group through amidation or coupling reactions, such as Suzuki-Miyaura cross-coupling for aromatic substitution .
  • Purification : Employ column chromatography or recrystallization to isolate the final product, with purity confirmed via HPLC (>98% purity threshold) .

Q. How is structural integrity confirmed post-synthesis?

  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and confirm the absence of unreacted intermediates (e.g., residual amine protons at δ 6.5–8.5 ppm) .
  • HPLC : Quantify purity and detect impurities using reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak matching the theoretical mass (e.g., C₂₁H₁₅ClN₂O₃: calculated 402.08, observed 402.07) .

Q. What functional groups influence the compound’s potential bioactivity?

  • Dibenzo[b,f][1,4]oxazepine core : The heterocyclic structure may interact with biological targets (e.g., kinase inhibition) due to its planar aromatic system .
  • 4-Methylbenzamide moiety : Enhances lipophilicity and membrane permeability, critical for cellular uptake .
  • Chlorine substituent : Electron-withdrawing effects stabilize the oxazepine ring and modulate receptor binding .

Q. What purification methods are recommended for this compound?

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 7:3 to 1:1) to separate polar by-products .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to yield high-purity crystals .

Q. What reaction mechanisms govern its synthesis?

  • Amide bond formation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) activates the carboxylic acid for nucleophilic attack by the amine .
  • Oxazepine cyclization : Acid-catalyzed intramolecular nucleophilic substitution forms the seven-membered heterocycle .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

  • Temperature control : Maintain 60–80°C during amidation to balance reaction rate and by-product formation .
  • Catalyst selection : Titanium tetrachloride improves cyclization efficiency in dibenzooxazepine formation (yield increase from 50% to 69%) .
  • Inert atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., thiazole rings) .

Q. How to resolve contradictions in spectral data during characterization?

  • Cross-validation : Compare NMR data with structurally similar compounds (e.g., 8-chloro-11-piperazino analogues) to assign ambiguous peaks .
  • X-ray crystallography : Resolve stereochemical ambiguities by analyzing single-crystal structures (e.g., R-factor < 0.05) .
  • Dynamic HPLC-MS : Monitor degradation products under stress conditions (e.g., pH 2–12) to identify unstable regions .

Q. What strategies evaluate structure-activity relationships (SAR) for benzamide derivatives?

  • Substituent variation : Synthesize analogs with halogen (F, Br), methoxy, or cyano groups at the benzamide para-position to assess potency trends .
  • Docking studies : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., COX-2 or PARP) .
  • Bioassay correlation : Compare IC₅₀ values in enzyme inhibition assays with computational binding scores .

Q. How to address impurities formed during large-scale synthesis?

  • By-product identification : LC-MS/MS detects dimers or oxidation products (e.g., sulfoxide derivatives) .
  • Process refinement : Adjust stoichiometry (e.g., 1.2:1 amine:acyl chloride ratio) to minimize unreacted starting materials .
  • DoE (Design of Experiments) : Apply factorial design to optimize parameters like solvent polarity and reaction time .

Q. How to assess stability under varying storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-A), and humidity (75% RH) for 4 weeks, monitoring degradation via HPLC .
  • Kinetic modeling : Calculate shelf life using Arrhenius equations for thermal breakdown .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.